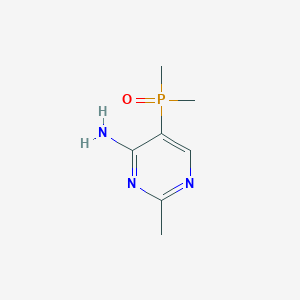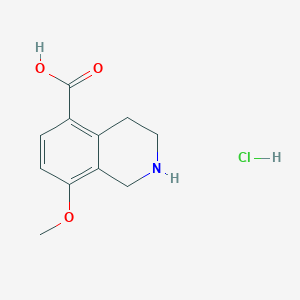
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied in detail. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the suppression of certain biological processes, which makes it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole have been studied in vitro and in vivo. It has been shown to have potent inhibitory effects on certain enzymes, which can lead to the suppression of certain biological processes. It has also been shown to have low toxicity, which makes it a potential candidate for use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potent inhibitory effects on certain enzymes. This makes it a potential candidate for use in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is to further study its inhibitory effects on certain enzymes and its potential use in drug development. Another potential direction is to investigate its potential use as a fluorescent probe for detecting certain biomolecules. Additionally, further studies can be done to improve its solubility in water and other solvents, which can make it easier to work with in lab experiments.
Conclusion
In conclusion, 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound can lead to the development of new drugs and the discovery of new biomolecules.
Synthesemethoden
The synthesis of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,3,3-trifluoropropyl bromide with propargyl alcohol to form propargyl-3,3,3-trifluoropropyl ether. This intermediate is then reacted with 4-bromo-1H-pyrazole-3-carboxaldehyde in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential applications in different scientific fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have potent inhibitory effects on certain enzymes, which makes it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules.
Eigenschaften
IUPAC Name |
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-5-17-7-9-8(11)6-16(15-9)4-3-10(12,13)14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXYKBOPQWPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2796828.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2796836.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)

![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)


![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)